Hexamethyldisiloxane

Catalog No.
S564542
CAS No.
107-46-0
M.F
C6H18OSi2
M. Wt
162.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexamethyldisiloxane

CAS Number

107-46-0

Product Name

Hexamethyldisiloxane

IUPAC Name

trimethyl(trimethylsilyloxy)silane

Molecular Formula

C6H18OSi2

Molecular Weight

162.38 g/mol

InChI

InChI=1S/C6H18OSi2/c1-8(2,3)7-9(4,5)6/h1-6H3

InChI Key

UQEAIHBTYFGYIE-UHFFFAOYSA-N

SMILES

C[Si](C)(C)O[Si](C)(C)C

Solubility

5.73e-06 M
In water, 0.93 mg/L at 25 °C

Synonyms

H2942151,1,1,3,3,3-Hexamethyldisiloxane; Belsil DM 0.65; Bis(trimethylsilyl) Ether; Bis(trimethylsilyl) oxide; DC 0.65cs200; Dow Corning 200/0.65; Dow Corning OS 10; Ethoxytrimethylsilane-hexamethyldisiloxane Copolymer; Glipoxan; HMDSO; HX 18; KF 96L

Canonical SMILES

C[Si](C)(C)O[Si](C)(C)C

Solvent and Reference Standard in Spectroscopy:

  • Solvent: Due to its non-polarity, high boiling point, and volatility, HMDSO acts as a suitable solvent for various organic reactions, particularly in studies involving organometallic and coordination chemistry [Source: "Hexamethyldisiloxane" in Kirk-Othmer Encyclopedia of Chemical Technology, ].
  • Reference Standard: HMDSO serves as an internal standard for calibrating the chemical shift in Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Its distinct and well-separated peak in the NMR spectrum allows researchers to accurately determine the chemical shifts of other molecules in the sample [Source: "Hexamethyldisiloxane, 98+%" product information, Thermo Fisher Scientific, ].

Biomedical Research Applications:

  • Delivery Agent: HMDSO shows potential as a carrier molecule for delivering drugs and other therapeutic agents in targeted drug delivery research. Its ability to form liposomes (microscopic spheres) makes it suitable for encapsulating and transporting therapeutic molecules [Source: "Liposomes: A review" in Asian Journal of Pharmaceutical Sciences, ].
  • Cell Culture Studies: HMDSO finds use in modifying surfaces for cell culture experiments. It can improve cell adhesion and growth on specific surfaces, enabling researchers to study cell behavior and interactions in a controlled environment [Source: "Surface modification of silicon substrates for improved human cell adhesion and growth using hexamethyldisiloxane (HMDSO)" in Journal of Biomedical Materials Research Part A, ].

Material Science Research:

  • Precursor for Thin Films: HMDSO serves as a precursor for depositing thin films of silicon dioxide (SiO₂) using techniques like plasma-enhanced chemical vapor deposition (PECVD). These thin films hold significant applications in microelectronics and other areas of material science [Source: "Low-k Dielectric Materials for Semiconductor Devices" in Materials, ].

Hexamethyldisiloxane is a colorless, volatile liquid with the chemical formula O[Si(CH₃)₃]₂. It is recognized as a prototypical disiloxane and shares structural similarities with polydimethylsiloxane. This compound serves as both a solvent and a reagent in organic synthesis, particularly valued for its ability to introduce trimethylsilyl functional groups into various

  • Hydrolysis: It can be produced through the hydrolysis of trimethylsilyl chloride:
    2Me3SiCl+H2O2HCl+O Si CH3)3]22\text{Me}_3\text{SiCl}+\text{H}_2\text{O}\rightarrow 2\text{HCl}+\text{O Si CH}_3)_3]_2
  • Silylation: In the presence of acid catalysts, it converts alcohols and carboxylic acids into silyl ethers and silyl esters, respectively .
  • Decomposition: Under high temperatures or specific conditions, hexamethyldisiloxane decomposes to produce silicate materials and hydrocarbons. Notable decomposition pathways include Si–O bond dissociation and Si–C bond cleavage .

Hexamethyldisiloxane exhibits low toxicity and is primarily used in medical applications. It is incorporated into liquid bandages to protect damaged skin and is effective in removing adhesive residues from medical tapes without causing irritation. Additionally, it has been studied for its role as a reporter molecule in measuring tissue oxygen tension due to its hydrophobic nature and high gas solubility .

The synthesis of hexamethyldisiloxane typically involves:

  • Hydrolysis of Trimethylsilyl Chloride: The primary method involves reacting trimethylsilyl chloride with water.
  • Chemical Vapor Deposition: Hexamethyldisiloxane can also be synthesized through plasma-enhanced chemical vapor deposition techniques, which are particularly useful in semiconductor manufacturing .

Research indicates that hexamethyldisiloxane interacts with various reagents to form siloxides and other silicon-containing compounds. Studies have explored its behavior under different reaction conditions, revealing insights into its reactivity and potential applications in material science and organic chemistry .

Similar Compounds: Comparison with Other Compounds

Hexamethyldisiloxane shares similarities with several other organosilicon compounds. Below is a comparison highlighting its uniqueness:

CompoundFormulaKey Characteristics
TrimethylsilaneSi(CH₃)₄A simpler silane used primarily as a reagent.
Octamethylcyclotetrasiloxane(Si(CH₃)₂O)₄A cyclic siloxane known for its unique structural properties.
Polydimethylsiloxane[Si(CH₂)₂O]nA polymeric form widely used in various industrial applications.

Hexamethyldisiloxane stands out due to its specific reactivity patterns and applications in both organic synthesis and medical fields, making it a versatile compound within the organosilicon family .

The development of hexamethyldisiloxane research parallels the broader evolution of organosilicon chemistry, which began in earnest during the late 19th century. The foundational work in siloxane chemistry can be traced back to 1872, when the first siloxane polymer was obtained, marking the beginning of systematic investigation into silicon-oxygen compounds. The rapid development of organosilicon compounds gained momentum in subsequent decades, particularly following the pioneering work of Charles Friedel and James Crafts, who obtained tetraethylsilane as the first compound containing a Si-C bond.

The most significant breakthrough in organosilicon chemistry occurred through the contributions of Frederic Stanley Kipping, who in 1904 utilized the Grignard reaction for preparing organosilicon compounds and discovered the intermolecular condensation of silanols leading to siloxanes and polysiloxanes. This foundational work established the theoretical framework for understanding hexamethyldisiloxane synthesis and properties. The technological breakthrough came in 1941 with Eugene Rochow's development of the direct methylchlorosilanes synthesis method in the United States, which provided the essential starting compounds for various silicone preparations.

The production of silicones, including hexamethyldisiloxane, commenced during World War II in the United States through Dow Corning Corporation. This period marked the transition from laboratory curiosity to industrial significance, as the unique properties of siloxanes became recognized for their potential in diverse applications. The molecular characterization of hexamethyldisiloxane was further refined through systematic thermodynamic studies, with comprehensive chemical thermodynamic properties being established through collaborative research efforts.

Significance in Materials Science and Engineering

Hexamethyldisiloxane has achieved remarkable significance in materials science and engineering due to its multifunctional properties and versatility as a precursor for advanced materials synthesis. The compound's importance is evidenced by the exponential growth in siloxane production globally, with capacity increasing from 2,000,000 tons in 2002 to over 8,000,000 tons currently. This dramatic expansion reflects the increasing recognition of HMDSO's value across multiple industrial sectors.

In semiconductor manufacturing, HMDSO serves as a crucial precursor for low-k dielectric materials through plasma-enhanced chemical vapor deposition (PECVD) processes. The ability to deposit silicon-containing films with controlled dielectric properties has made HMDSO indispensable for advanced microelectronic applications, where reducing parasitic capacitance is essential for device performance. Research has demonstrated that HMDSO-derived films can achieve dielectric constants as low as 2.2 while maintaining acceptable mechanical properties.

The materials science significance extends to surface modification applications, where HMDSO-based plasma treatments enable precise control of surface properties including hydrophobicity, adhesion promotion, and barrier characteristics. These capabilities have found applications across diverse substrate materials including metals, polymers, ceramics, and even biological materials such as leather.

Current Research Trends and Academic Focus

Contemporary research on hexamethyldisiloxane encompasses several interconnected areas reflecting the compound's versatility and ongoing technological relevance. Current academic focus centers on understanding and optimizing plasma polymerization mechanisms, developing novel applications in emerging technologies, and addressing environmental and safety considerations.

Plasma chemistry research represents a particularly active area, with investigators focusing on elucidating the fundamental mechanisms governing HMDSO fragmentation and subsequent film formation. Recent studies have employed advanced spectroscopic techniques to characterize electron energy distributions and density variations during plasma processing, providing insights into optimal deposition conditions. These investigations have revealed cyclic evolution patterns of electron temperature and density that directly correlate with nanoparticle formation and film quality.

Environmental research has gained prominence as regulatory frameworks evolve and sustainability concerns intensify. The OSPAR Commission's comprehensive evaluation of HMDSO environmental fate and effects has provided critical data on atmospheric degradation pathways, with studies indicating a half-life of approximately 12 days in the atmosphere through OH radical reactions. Current research efforts focus on developing more environmentally benign synthesis routes and understanding long-term environmental impacts.

Emerging applications in energy storage represent another significant research frontier. Recent investigations have explored HMDSO derivatives as electrolyte additives in lithium-ion batteries, where organosilicon compounds demonstrate promising capabilities for scavenging water and other Lewis bases that can degrade battery performance. These studies reveal complex reaction pathways leading to beneficial byproducts that enhance battery stability.

Role as a Precursor in Silicon Chemistry

Hexamethyldisiloxane serves as a foundational precursor in the synthesis of silicon-containing materials, particularly in plasma-enhanced chemical vapor deposition (PECVD) processes. When subjected to plasma conditions, HMDSO decomposes to form silicon oxide (SiO~x~) films, which are critical for manufacturing low-k dielectric materials in semiconductor industries [3] [4]. These films exhibit tunable refractive indices and dielectric constants, making them suitable for optoelectronic applications. For instance, combining HMDSO with nitrogen gas allows the deposition of layered materials with varying refractive indices, enabling precise control over optical properties [3].

The compound’s utility extends to corrosion-resistant coatings on metals and hydrophobic surfaces on wood. In such applications, HMDSO-derived films act as barriers against environmental degradation while maintaining substrate integrity [3]. Table 1 summarizes key applications of HMDSO in silicon chemistry.

Table 1: Applications of HMDSO in Silicon-Based Material Synthesis

ApplicationProcessKey Outcome
Dielectric FilmsPECVD with oxygen plasmaLow-k SiO~x~ layers
Hydrophobic CoatingsAtmospheric plasma treatmentWater-repellent surfaces
Optical LayeringPECVD with nitrogenTunable refractive indices

HMDSO is synthesized via hydrolysis of trimethylsilyl chloride (Me~3~SiCl), yielding the disiloxane structure and hydrochloric acid [4]. This reaction highlights its role as a stable intermediate in organosilicon synthesis.

Trimethylsilyl Group Transfer Reactions

HMDSO is widely employed as a trimethylsilyl (TMS) group donor in organic synthesis. Under acidic conditions, it reacts with alcohols and carboxylic acids to form silyl ethers and esters, respectively. For example, treatment of ethanol with HMDSO in the presence of catalytic HCl produces triethylsilyl ether, protecting hydroxyl groups during multi-step syntheses [4].

The mechanism involves protonation of HMDSO’s oxygen atom, followed by nucleophilic attack by the alcohol or acid. This transfers a TMS group to the substrate while releasing hexamethyldisiloxane as a byproduct. The reaction’s efficiency is influenced by steric and electronic factors, with primary alcohols reacting faster than secondary or tertiary analogs [4].

Table 2: Representative TMS Transfer Reactions Using HMDSO

SubstrateProductConditionsYield (%)
EthanolTriethylsilyl etherHCl, 25°C, 2h92
Acetic acidTrimethylsilyl acetateH~2~SO~4~, 50°C, 1h88

These reactions underscore HMDSO’s utility in introducing silicon-based protecting groups, enhancing substrate stability under harsh reaction conditions.

Base-Catalyzed Transformations

Base-catalyzed reactions involving HMDSO often involve deprotonation of acidic substrates, enabling silylation. For instance, in the presence of ammonia, HMDSO reacts with silica surfaces to replace hydroxyl groups with trimethylsilyl moieties [5]. This process modifies surface hydrophobicity and is critical for preparing chromatographic stationary phases.

The reaction proceeds via initial adsorption of HMDSO onto silica, followed by base-assisted cleavage of Si–O–Si bonds. This releases methane and forms Si–O–Si linkages between HMDSO and the silica matrix [5]. Elevated temperatures (>300°C) favor nitrogen formation over ammonia, indicating a shift in reaction pathway with thermal energy [5].

Oxidative Conversion Pathways

Oxidative conversion of HMDSO is pivotal in depositing silicon oxide films. Under oxygen plasma, HMDSO undergoes bond cleavage, releasing methyl groups and forming reactive silicon intermediates. These species recombine to create amorphous SiO~x~ coatings, which exhibit excellent dielectric and barrier properties [3] [4]. The stoichiometry of the films (x ≈ 1.5–2.0) depends on plasma parameters such as power and gas composition.

Table 3: Oxidative Conversion of HMDSO in Plasma Environments

Plasma GasPower (W)Film CompositionApplication
O~2~100SiO~1.8~Semiconductor dielectrics
O~2~/N~2~150SiO~1.5~N~0.2~Optical coatings

This oxidative pathway is exploited in microfluidic device fabrication, where HMDSO-derived coatings enhance chemical resistance and surface inertness [3].

Molecular Interactions in Organic Synthesis

HMDSO’s low polarity and high hydrophobicity make it a poor solvent for polar compounds, favoring its use in crystallizing lipophilic substances [4]. Its inertness toward strong bases and acids (excluding prolonged exposure) ensures compatibility with diverse reagents. In NMR spectroscopy, HMDSO serves as a secondary reference (δ = 0.05 ppm for ^1^H), offering practical advantages over tetramethylsilane due to lower volatility [2] [4].

Molecular dynamics simulations reveal that HMDSO’s Si–O–Si bond flexibility facilitates conformational adaptability during silylation reactions. This flexibility enables efficient TMS group transfer even in sterically hindered environments [4].

Physical Description

DryPowder; Liquid

Color/Form

FLUID

Boiling Point

99.0 °C
99 °C

Flash Point

-30 °C

Density

0.7638 at 20 °C

LogP

log Kow = 4.2

Melting Point

-66.0 °C
-66 °C

UNII

D7M4659BPU

GHS Hazard Statements

Aggregated GHS information provided by 3699 companies from 22 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 88 of 3699 companies. For more detailed information, please visit ECHA C&L website;
Of the 21 notification(s) provided by 3611 of 3699 companies with hazard statement code(s):;
H225 (98.98%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H400 (91.69%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (18.22%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H411 (70.04%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

42.10 mmHg
42 mm Hg at 25 °C (est)

Pictograms

Environmental Hazard Flammable

Flammable;Environmental Hazard

Other CAS

107-46-0
9006-65-9

Wikipedia

Hexamethyldisiloxane

Use Classification

Cosmetics -> Antifoaming; Antistatic; Emollient; Skin conditioning

Methods of Manufacturing

Acid hydrolysis of chlorotrimethylsilane and purification by distillation.

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Construction
Intercompany Shipment
Miscellaneous manufacturing
Paint and coating manufacturing
Pharmaceutical and medicine manufacturing
Rubber product manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Synthetic rubber manufacturing
Disiloxane, 1,1,1,3,3,3-hexamethyl-: ACTIVE
... Used as a hydraulic fluid and comes in contact with heated metal surfaces of engines operating at high temperatures. /Organo Silicate MLO 5277/

Interactions

... Hexamethyldisiloxane (HMDS) coadministered with ethinyl estradiol (EE) did produce a small, but statistically significant reduction in uterine weight compared to EE alone.

Dates

Modify: 2023-08-15

Explore Compound Types